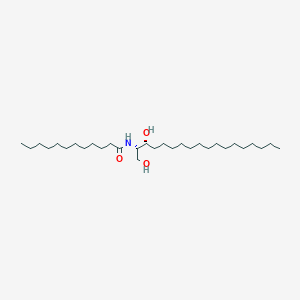
N-dodecanoylsphinganine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-dodecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as dodecanoyl (lauroyl) . It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure . The compound has the molecular formula C30H61NO3 and is known for its involvement in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
N-dodecanoylsphinganine can be synthesized through the acylation of sphinganine with dodecanoic acid . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphinganine and dodecanoic acid . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
化学反应分析
Types of Reactions
N-dodecanoylsphinganine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to sphinganine.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dodecanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides and anhydrides are employed in substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields sphinganine.
Substitution: Results in various N-acylsphinganine derivatives.
科学研究应用
N-dodecanoylsphinganine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and function.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of cosmetics and pharmaceuticals due to its bioactive properties.
作用机制
N-dodecanoylsphinganine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of cell growth, differentiation, and apoptosis through its interaction with sphingolipid metabolic enzymes and receptors . The compound can modulate the activity of ceramide synthase, sphingomyelinase, and other key enzymes in the sphingolipid pathway .
相似化合物的比较
Similar Compounds
N-acylsphinganine: A general class of compounds where the acyl group can vary.
N-dodecanoyldihydrosphingosine: Another name for N-dodecanoylsphinganine.
N-lauroyldihydrosphingosine: Synonym for this compound.
Uniqueness
This compound is unique due to its specific acyl group (dodecanoyl), which imparts distinct biological properties compared to other N-acylsphinganines . Its role in cell signaling and apoptosis makes it a valuable compound for research in various fields .
属性
分子式 |
C30H61NO3 |
|---|---|
分子量 |
483.8 g/mol |
IUPAC 名称 |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]dodecanamide |
InChI |
InChI=1S/C30H61NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h28-29,32-33H,3-27H2,1-2H3,(H,31,34)/t28-,29+/m0/s1 |
InChI 键 |
UHWYQXNZIBLESO-URLMMPGGSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCC)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



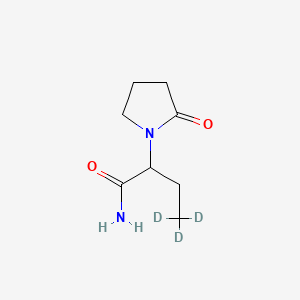
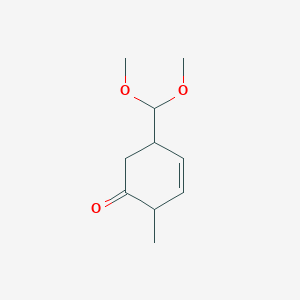
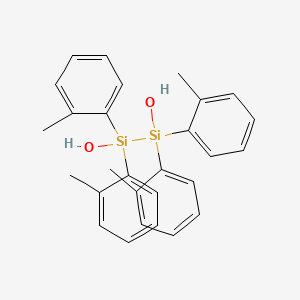

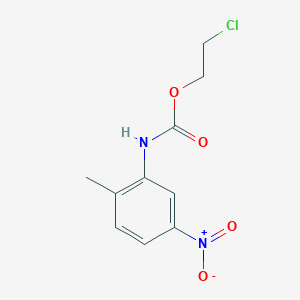

![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)
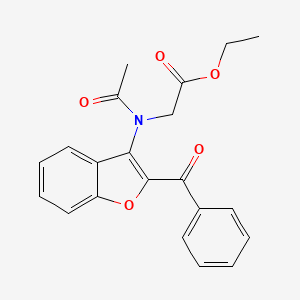

![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)



